1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate
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Overview
Description
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is notable for its intricate chemical structure, which includes multiple acetyl groups and a carbonate group. It is utilized in various fields, particularly in biomedicine, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and a catalyst such as La(OTf)3 to acetylate mannose . The reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be substituted using reagents like hydroxylamine or hydrazine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving glycosylation processes and carbohydrate metabolism.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various biochemical reagents and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation, influencing various biological processes. Its acetyl groups can be hydrolyzed, releasing mannose, which can then participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: This compound is similar in structure but has an additional acetyl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Lacks the carbonate group present in 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate.
Uniqueness
This compound is unique due to the presence of both acetyl and carbonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific biochemical and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16O10 |
---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
(4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3 |
InChI Key |
YVYSWHGJPLCVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Origin of Product |
United States |
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